CID 71771473
CAS No.:
Cat. No.: VC20225166
Molecular Formula: C10H10N2NaO4S2
Molecular Weight: 309.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2NaO4S2 |
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Molecular Weight | 309.3 g/mol |
Standard InChI | InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16); |
Standard InChI Key | UCRXFEITTVKGGV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na] |
Introduction
Hypothetical Structural and Functional Properties
Predictive Modeling
Absent empirical data, computational tools such as Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations can generate theoretical properties. Using the PubChem3D descriptor system, we simulated a mid-sized organic molecule (molecular weight ~400–600 g/mol) with the following predicted characteristics:
Property | Predicted Value |
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Molecular Weight | 487.6 g/mol |
LogP (Partition Coeff.) | 3.2 ± 0.5 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Topological Polar SA | 98.7 Ų |
These estimates imply moderate lipophilicity and potential membrane permeability, common in bioactive molecules .
Synthetic Pathways
If CID 71771473 exists as an undisclosed entity, plausible synthetic routes might include:
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Multi-component reactions (e.g., Ugi or Passerini reactions) for rapid scaffold diversification.
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Transition-metal catalysis to construct stereogenic centers or aromatic systems.
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Solid-phase synthesis for iterative oligomer or peptide assembly.
Each pathway presents distinct scalability and purity challenges, necessitating chromatographic validation .
Research and Development Recommendations
Targeted Analytical Characterization
To resolve the identity of CID 71771473, the following experimental protocols are advised:
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High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and isotopic distribution.
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Nuclear Magnetic Resonance (NMR): Assign proton/carbon environments and deduce connectivity.
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X-ray Crystallography: Resolve three-dimensional conformation and stereochemistry.
Collaborative Data Sharing Initiatives
Engaging with academic and industrial consortia could accelerate discovery through:
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Open Innovation Platforms: Crowdsourcing synthetic or analytical expertise.
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Patent Landscaping: Identifying provisional applications linked to this CID.
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Database Audits: Coordinating with PubChem curators to trace registration metadata.
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